Product packaging for hex-3-enyl hexadecanoate(Cat. No.:CAS No. 233666-03-0)

hex-3-enyl hexadecanoate

Cat. No.: B12560878
CAS No.: 233666-03-0
M. Wt: 338.6 g/mol
InChI Key: IUZMHZICJDXCSE-UHFFFAOYSA-N
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Description

Hex-3-enyl hexadecanoate, also known as 3-hexen-1-yl palmitate, is a high-purity ester compound supplied for research and development applications, particularly in the flavor and fragrance industry. With the molecular formula C22H42O2 and a molecular weight of 338.58 g/mol, this compound is characterized as a colorless to pale yellow liquid . It is a mixture of (Z)- and (E)- stereoisomers and is classified as a flavoring agent . Its primary research value lies in its unique organoleptic properties, which contribute fatty, oily, and waxy notes, complemented by subtle fruity, floral, and cognac-like undertones, making it a compound of interest for creating and modifying complex sensory profiles . Researchers utilize this compound to study its application in a wide range of consumer products. Its usage levels have been documented in research models for various food categories, including dairy products (up to 35 mg/kg), processed fruits (up to 35 mg/kg), confectionery (up to 50 mg/kg), bakery wares (up to 50 mg/kg), and alcoholic beverages (up to 50 mg/kg) . From a physicochemical perspective, the compound has a high estimated logP value of 9.2, indicating significant hydrophobicity, a boiling point of approximately 386-387 °C at 760 mmHg, and a specific gravity between 0.867 and 0.873 at 25°C . It is soluble in alcohol but practically insoluble in water . This product is provided for laboratory research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle the material in accordance with all applicable laboratory safety guidelines and consult the specific regulatory status of the compound for use in any final commercial product intended for consumer markets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H42O2 B12560878 hex-3-enyl hexadecanoate CAS No. 233666-03-0

Properties

CAS No.

233666-03-0

Molecular Formula

C22H42O2

Molecular Weight

338.6 g/mol

IUPAC Name

hex-3-enyl hexadecanoate

InChI

InChI=1S/C22H42O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22(23)24-21-19-8-6-4-2/h6,8H,3-5,7,9-21H2,1-2H3

InChI Key

IUZMHZICJDXCSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC=CCC

Origin of Product

United States

Natural Occurrence and Distribution of Hex 3 Enyl Hexadecanoate

Contextualization within Natural Product Mixtures

While hex-3-enyl hexadecanoate (B85987) is not commonly reported in natural product mixtures, its potential formation can be understood in the context of plant biochemistry. Plants possess the enzymatic machinery to synthesize a vast array of esters from alcohols and fatty acids. nih.govrsc.org The biosynthesis of volatile esters, which contribute to the aroma of fruits and flowers, is a well-studied process. It typically involves the esterification of an alcohol with an acyl-CoA, catalyzed by alcohol acyltransferases (AATs).

Given the widespread presence of (Z)-3-hexen-1-ol and hexadecanoic acid in plant tissues, it is biochemically plausible for hex-3-enyl hexadecanoate to be synthesized. However, the substrate specificity of the relevant enzymes and the metabolic pathways in most plants may not favor the formation of this particular long-chain ester in significant quantities. The absence of its detection in many studies of plant volatiles and essential oils suggests that it is either not produced, produced in very low concentrations below the limit of detection, or is rapidly metabolized.

Isomeric Considerations in Natural Abundance (e.g., Z/E isomerism)

The "hex-3-enyl" portion of this compound can exist as two geometric isomers: the (Z)-isomer (formerly cis) and the (E)-isomer (formerly trans). This isomerism arises from the restricted rotation around the carbon-carbon double bond at the third position of the hexenyl chain.

In nature, the (Z)-isomer of hex-3-en-1-ol, (Z)-3-hexen-1-ol, is the more common form and is responsible for the characteristic "green" aroma of freshly cut leaves. wikipedia.org The (E)-isomer also occurs in nature but generally in smaller amounts. The stereochemistry of the alcohol precursor would determine the isomeric form of the resulting ester. Therefore, if this compound were to be found in nature, it would likely be predominantly in the (Z)-isomeric form, i.e., (Z)-hex-3-enyl hexadecanoate.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the Z (from the German zusammen, meaning "together") and E (from the German entgegen, meaning "opposite") notation. For the double bond in hex-3-enol, the priority of the substituents on each carbon of the double bond is determined. The (Z)-isomer has the higher priority groups on the same side of the double bond, while the (E)-isomer has them on opposite sides.

Synthetic Methodologies for Hex 3 Enyl Hexadecanoate and Analogues

Chemical Synthesis Approaches for Hexenyl Esters

Chemical synthesis remains a fundamental approach for producing esters, offering versatility and established protocols. These methods typically involve the direct reaction of an alcohol with a carboxylic acid or its derivative.

Conventional esterification methods are widely used for the synthesis of various esters, including hexenyl esters. The most common of these is the Fischer esterification, a condensation reaction between a carboxylic acid and an alcohol, typically facilitated by a strong acid catalyst. monash.edu This acid-catalyzed process is a reversible reaction where an alcohol and a carboxylic acid combine to form an ester and water. monash.eduyoutube.com To drive the reaction toward the product side and achieve higher yields, water is often removed as it is formed, for instance, through azeotropic distillation. rug.nl

Strong inorganic acids like sulfuric acid are common catalysts, although they can sometimes lead to side reactions or be difficult to separate from the product mixture. rug.nlntnu.nogoogle.com An alternative involves using solid acid catalysts, such as strongly acidic ion-exchange resins, which offer easier separation and potential for reuse, reducing corrosive waste. ntnu.nogoogle.com Another approach is the Steglich esterification, which is suitable for acid-sensitive substrates and uses reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). rug.nlcommonorganicchemistry.com Esters can also be formed by first converting the carboxylic acid to a more reactive derivative, like an acid chloride using thionyl chloride, which then readily reacts with the alcohol. youtube.comcommonorganicchemistry.com

Table 1: Overview of Conventional Esterification Methods

Method Reactants Catalyst/Reagent Key Features
Fischer Esterification Carboxylic Acid + Alcohol Strong Acid (e.g., H₂SO₄) Reversible; water removal increases yield. monash.eduyoutube.com
Solid Acid Catalysis Carboxylic Acid + Alcohol Ion-Exchange Resin Catalyst is easily separated and reusable. google.com
Steglich Esterification Carboxylic Acid + Alcohol DCC + DMAP Good for acid-sensitive compounds. rug.nlcommonorganicchemistry.com
Acid Chloride Route Acid Chloride + Alcohol None (or base scavenger) Two-step process; highly reactive intermediate. commonorganicchemistry.com

The geometry of the double bond in hex-3-enyl hexadecanoate (B85987) significantly influences its properties. Therefore, controlling the synthesis to produce either the (Z) (cis) or (E) (trans) isomer is crucial. Stereoselective synthesis methods aim to achieve this control. nih.govrsc.org The synthesis of α,β-unsaturated esters, a related class of compounds, often focuses on achieving high Z/E selectivity. nih.govrsc.org

One approach involves the use of specific catalysts and reaction conditions that favor the formation of one isomer over the other. For example, organo-catalyzed reactions, such as the self-coupling of propiolates using 1,4-diazabicyclo[2.2.2]octane (DABCO), can produce (E)-enyne diesters with high stereoselectivity. afinitica.com These intermediates can then be selectively hydrogenated to yield the desired diene ester. afinitica.com Another strategy involves the base-promoted 1,3-hydrogen migration of unconjugated ester intermediates, which can yield products with greater than 99% (E)-stereoselectivity. nih.govrsc.org For the synthesis of (Z)-isomers, sequential reactions like a 1,4-elimination followed by a ntnu.no-Wittig rearrangement have been shown to be effective. elsevierpure.com The choice of catalyst and reagents is paramount; for instance, copper-based catalysts have been used in the cross-coupling of vinyl iodides with formamide, which, after dehydration, provides a route to stereochemically defined isocyanoalkenes, demonstrating the principle of preserving alkene geometry through a reaction sequence. nih.gov

Biocatalytic and Enzymatic Synthesis Routes

Biocatalytic methods, particularly those using enzymes, have gained significant attention as environmentally friendly alternatives to conventional chemical synthesis. nih.gov These reactions are often conducted under milder conditions, generate fewer by-products, and can exhibit high selectivity. nih.govnih.gov

Lipases are a class of enzymes that catalyze both the hydrolysis and synthesis of esters. nih.govscielo.br In environments with low water content, the reaction equilibrium shifts from hydrolysis to synthesis, making lipases excellent catalysts for producing esters. nih.gov This process, known as enzymatic esterification, has been successfully applied to synthesize a wide range of esters, including hexyl esters. nih.gov Lipase (B570770) B from Candida antarctica (often immobilized and sold as Novozym 435) is one of the most widely used and effective biocatalysts for this purpose due to its high activity and stability. nih.govnih.gov

The reaction can be performed as a direct esterification between an alcohol and a carboxylic acid or as a transesterification, where an existing ester reacts with an alcohol to form a new ester. monash.edu Transesterification involves the alcoholysis of triglycerides or other esters to produce fatty alkyl esters. Enzymatic synthesis can be carried out in various media, including organic solvents like n-hexane or in solvent-free systems, which are considered greener. scielo.brmdpi.com

Table 2: Examples of Lipase-Catalyzed Hexenyl Ester Synthesis

Enzyme Substrates Reaction Type Key Finding
Lipozyme TL IM Castor oil + Hexanol Transesterification Achieved 88.3% yield of hexyl esters in 5 hours in a liquid CO₂ medium.
Candida antarctica Lipase B (CALB) Hexanoic acid + Aromatic alcohols Esterification Conversions of over 50% were achieved within two hours. nih.gov
CALB-displaying Pichia pastoris Acetic acid + cis-3-hexenol Esterification Maximum conversion for cis-3-hexenyl acetate (B1210297) was reached in 4 hours in a bioreactor. researchgate.net

To maximize the efficiency and yield of biocatalytic synthesis, several reaction parameters must be optimized. fz-juelich.de The kinetics of lipase-catalyzed reactions are influenced by factors such as temperature, enzyme concentration, substrate molar ratio, and the reaction medium. nih.govnih.gov

Enzyme Concentration: Increasing the amount of lipase generally increases the reaction rate and yield up to a certain point, after which the increase may become less significant or diffusional limitations can occur. mdpi.com For the synthesis of castor oil hexyl ester, a 10% enzyme loading was found to be optimal, yielding 88.3%, while a 15% loading only marginally increased the yield to 91.3%.

Substrate Molar Ratio: The ratio of alcohol to acid can significantly affect the conversion rate. An excess of one substrate can shift the equilibrium towards product formation. mdpi.com

Temperature: Each enzyme has an optimal temperature for activity. For instance, a study on the synthesis of isoamyl acetate found the optimal temperature to be 50°C. researchgate.net Another study predicted an optimal temperature of 48.83°C for a specific esterification. researchgate.net However, excessively high temperatures can lead to enzyme denaturation. fz-juelich.de

Reaction Medium: The choice of solvent can impact enzyme activity and substrate solubility. nih.gov While organic solvents are common, solvent-free systems are gaining popularity. mdpi.com Liquid carbon dioxide has also been used as a green solvent, which can enhance the mutual solubility of reactants.

Response surface methodology (RSM) is a statistical tool often used to find the optimal combination of these variables to achieve the highest possible product yield. scielo.br

Industrial Relevance of Scalable Synthetic Procedures

The transition from laboratory-scale synthesis to large-scale industrial production requires robust, efficient, and economically viable procedures. For esters, reactive distillation is a well-established industrial method that combines chemical reaction and product separation into a single unit. ntnu.noresearchgate.net This integration can lead to increased conversion, higher product purity, and energy savings. ntnu.no In this process, the esterification reaction occurs in a distillation column. As the products are formed, they are continuously separated based on their boiling points, which helps to drive the reaction equilibrium toward completion. researchgate.net This technique is particularly suitable for the synthesis of C1-C6 esters. researchgate.net

The demand for natural and green products has also driven interest in scaling up biocatalytic processes. researchgate.net While many enzymatic syntheses are performed in batch reactors, continuous processes using packed-bed reactors with immobilized enzymes are being developed for industrial applications. researchgate.net Immobilizing the enzyme allows for easy separation from the product stream and continuous reuse, which is critical for cost-effective industrial production. nih.gov The development of scalable and sustainable synthesis methods is crucial for meeting the industrial demand for compounds like hex-3-enyl hexadecanoate in the food, fragrance, and chemical industries. researchgate.netacs.org

Advanced Analytical and Spectroscopic Characterization of Hex 3 Enyl Hexadecanoate

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of hex-3-enyl hexadecanoate (B85987), enabling its separation from complex mixtures and its quantification. Gas chromatography and high-performance liquid chromatography are the primary methods employed for these purposes.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like hex-3-enyl hexadecanoate. gsconlinepress.comnih.gov It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry. thepharmajournal.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. ekb.egchula.ac.th The separation is based on the compound's boiling point and its affinity for the stationary phase within the column.

For esters of long-chain fatty acids, a non-polar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS or Rtx-5MS), is commonly used. ekb.egunipi.it The temperature of the GC oven is gradually increased (a temperature program) to facilitate the elution of compounds in order of their volatility. gsconlinepress.comekb.eg After separation in the GC column, the molecule elutes at a specific retention time and enters the mass spectrometer. There, it is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of ions. This mass spectrum serves as a molecular fingerprint, which can be compared against spectral libraries (like NIST) for positive identification. scione.com Purity is assessed by the presence of a single dominant peak in the chromatogram at the expected retention time, with extraneous peaks indicating the presence of impurities.

Table 1: Typical GC-MS Parameters for Fatty Acid Ester Analysis

Parameter Typical Setting
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% diphenyl-95% dimethyl polysiloxane stationary phase. ekb.egchula.ac.thunipi.it
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min). ekb.egchula.ac.th
Injector Temperature 250-280 °C. gsconlinepress.comchula.ac.th
Oven Program Initial temperature of 60-80°C, ramped at 3-10°C/min to a final temperature of 280-300°C. gsconlinepress.comchula.ac.thscione.com
MS Ion Source Electron Impact (EI) at 70 eV. unipi.it

| MS Scan Range | 40-500 m/z. ekb.egscione.com |

High-Performance Liquid Chromatography (HPLC) is a complementary technique particularly useful for the analysis of less volatile esters or for separating mixtures of esters with similar structures without the need for derivatization. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.com

In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. A common mobile phase for ester analysis is a gradient mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic acid to improve peak shape, especially if mass spectrometry is used for detection. sielc.com HPLC is effective at separating related esters that may differ in the length or degree of unsaturation of their fatty acid or alcohol chains. For instance, it can distinguish this compound from other esters such as hex-3-enyl octadecanoate or hexyl hexadecanoate. Detection can be achieved using various detectors, including UV-Vis detectors (if the ester contains a chromophore) or, more universally, mass spectrometry (LC-MS).

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound by probing how the molecule interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the exact structure of organic molecules. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals corresponding to each unique proton environment. Key expected signals include a triplet around 0.88 ppm for the terminal methyl group of the hexadecanoate chain, a large multiplet signal between 1.25-1.65 ppm for the many methylene (B1212753) (-CH₂-) groups of the fatty acid chain, and a triplet around 2.30 ppm for the methylene group alpha to the carbonyl group. researchgate.net For the hexenyl moiety, olefinic protons (-CH=CH-) would appear as multiplets in the 5.4-5.6 ppm region. The methylene protons adjacent to the ester oxygen (-O-CH₂-) would be shifted downfield to approximately 4.07 ppm. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ester is highly deshielded and would appear around 174 ppm. The carbons of the double bond (-C=C-) in the hexenyl group would resonate in the 125-135 ppm region. The carbon attached to the ester oxygen (-O-C H₂-) would be found around 65 ppm. The long alkyl chain of the hexadecanoate would produce a series of signals between 14 ppm (terminal methyl carbon) and 34 ppm (methylene carbons). researchgate.netmagritek.com

2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. COSY reveals proton-proton couplings, helping to piece together adjacent fragments of the molecule, while HSQC correlates protons directly to the carbons they are attached to, confirming the ¹H and ¹³C assignments. magritek.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Hexadecanoate Chain
-CH ₃ (terminal) ~ 0.88 (t) ~ 14.1
-(CH ₂)₁₂- ~ 1.25-1.30 (m) ~ 22.7 - 31.9
-CH ₂-CH₂-C=O ~ 1.63 (p) ~ 25.0
-CH ₂-C=O ~ 2.30 (t) ~ 34.4
-C =O - ~ 174.0
Hex-3-enyl Chain
-O-CH ₂- ~ 4.07 (t) ~ 64.8
-O-CH₂-CH ₂- ~ 2.40 (q) ~ 28.5
-CH =CH - ~ 5.4-5.6 (m) ~ 125-135
=CH-CH ₂- ~ 2.05 (q) ~ 20.7

(Values are estimated based on typical shifts for fatty acid esters and alkenyl alcohols)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com The FTIR spectrum of this compound would be dominated by features characteristic of a long-chain aliphatic ester.

The most prominent absorption band would be the strong C=O (carbonyl) stretch of the ester group, appearing around 1740 cm⁻¹. Other key signals include the C-O stretching vibrations of the ester linkage in the 1250-1160 cm⁻¹ region. nih.gov The presence of the double bond in the hexenyl moiety would give rise to a C=C stretching vibration around 1650 cm⁻¹, although this peak may be weak. The spectrum would also be characterized by strong, sharp bands in the 2925-2855 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching of the numerous methylene (-CH₂-) and methyl (-CH₃) groups in the long alkyl chain. nih.govresearchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 2925 and 2855 C-H stretching (asymmetric & symmetric) -CH₂- and -CH₃ (Alkyl chain)
~ 1740 C=O stretching Ester
~ 1650 C=C stretching Alkene
~ 1465 C-H bending (scissoring) -CH₂-
~ 1160 C-O stretching (asymmetric) Ester

When analyzed by mass spectrometry (typically coupled with GC), this compound (molar mass: 338.57 g/mol ) undergoes predictable fragmentation upon ionization. The resulting mass spectrum provides structural confirmation. The molecular ion peak, [M]⁺, would be observed at an m/z (mass-to-charge ratio) of 338.

Key fragmentation pathways for long-chain esters include:

McLafferty Rearrangement: This is a characteristic fragmentation for esters with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. For this compound, this would result in the formation of a protonated hexadecanoic acid fragment at m/z 256.

Acylium Ion Formation: Cleavage of the single bond between the carbonyl carbon and the ester oxygen results in the formation of a stable acylium ion, [CH₃(CH₂)₁₄CO]⁺, at m/z 239. researchgate.net

Loss of the Alkenyl Group: Cleavage of the bond between the oxygen and the hexenyl group would lead to the loss of a neutral hexene molecule and the formation of a hexadecanoic acid radical cation at m/z 256.

Alkyl Chain Fragmentation: The long hexadecanoate chain would produce a characteristic series of hydrocarbon fragments, typically separated by 14 mass units (-CH₂- group). researchgate.net

Hexenyl Fragment: Fragmentation can also produce ions derived from the hexenyl portion, such as the hexenyl cation [C₆H₁₁]⁺ at m/z 83.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Ion Structure/Fragment Fragmentation Pathway
338 [C₂₂H₄₂O₂]⁺ Molecular Ion ([M]⁺)
256 [C₁₆H₃₂O₂]⁺ McLafferty Rearrangement
239 [C₁₅H₃₁CO]⁺ Acylium ion from C-O bond cleavage
83 [C₆H₁₁]⁺ Hexenyl cation

Table of Mentioned Compounds

Compound Name
This compound
Hex-3-en-1-ol
Hexadecanoic acid (Palmitic acid)
Acetonitrile
Formic acid
Hex-3-enyl octadecanoate
Hexyl hexadecanoate

Chemometric Approaches in Compound Analysis within Complex Matrices

The detection and quantification of a single volatile compound like this compound in a natural extract, which may contain hundreds of other molecules, presents a significant analytical challenge. Chemometrics, the science of extracting information from chemical systems by data-driven means, provides a suite of multivariate analysis techniques to address this complexity. Methods such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are instrumental in reducing the dimensionality of large datasets generated by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), allowing for pattern recognition and the identification of key differentiating compounds.

In the study of plant volatiles, where this compound and related hexenyl esters contribute to the characteristic aroma and flavor profiles, chemometrics is pivotal. For instance, in the analysis of different cultivars of a fruit, the subtle variations in the concentration of numerous volatile organic compounds (VOCs), including various esters, can be effectively visualized and interpreted using these multivariate methods.

A hypothetical application of these techniques to differentiate between plant varieties based on their volatile profiles, including the presence of this compound, is presented below.

Table 1: Hypothetical GC-MS Data for Volatile Compounds in Three Plant Cultivars (Peak Area x 10^5)

CompoundCultivar A (n=5)Cultivar B (n=5)Cultivar C (n=5)
Hexanal (B45976)15.2 ± 1.825.6 ± 2.118.4 ± 1.5
(E)-2-Hexenal8.9 ± 0.912.3 ± 1.19.1 ± 0.8
Linalool (B1675412)32.5 ± 3.528.1 ± 2.945.7 ± 4.1
β-Ocimene11.3 ± 1.29.8 ± 1.015.2 ± 1.4
This compound 5.1 ± 0.6 1.2 ± 0.2 8.9 ± 0.9
Benzyl (B1604629) Acetate (B1210297)4.2 ± 0.56.8 ± 0.73.1 ± 0.4
Eugenol1.8 ± 0.23.5 ± 0.41.2 ± 0.1

Data is presented as mean ± standard deviation.

Principal Component Analysis (PCA) can be employed as an initial exploratory tool to visualize the inherent variation within the dataset without prior knowledge of the sample classes. A PCA scores plot would likely show a distinct clustering of the three cultivars, indicating that their volatile profiles are significantly different. The corresponding loadings plot would reveal which compounds, including this compound, are the primary drivers of this separation. For instance, Cultivar C might be separated along the first principal component (PC1) due to its higher concentration of this compound and linalool, while Cultivar B might be separated along the second principal component (PC2) due to its higher levels of hexanal and benzyl acetate.

Partial Least Squares-Discriminant Analysis (PLS-DA) , a supervised method, can then be used to build a predictive model to classify the samples based on their volatile composition. This technique is particularly useful for identifying the variables that are most influential in discriminating between the predefined classes (in this case, the cultivars). A Variable Importance in Projection (VIP) score is often generated from the PLS-DA model, which ranks the compounds based on their contribution to the model's discriminatory power.

Table 2: Hypothetical Variable Importance in Projection (VIP) Scores from PLS-DA

CompoundVIP Score
Linalool1.85
This compound 1.72
Hexanal1.63
β-Ocimene1.45
Benzyl Acetate1.38
(E)-2-Hexenal1.21
Eugenol1.10

A VIP score > 1 is generally considered significant.

In this hypothetical scenario, both linalool and this compound have high VIP scores, indicating their crucial role in differentiating the three cultivars. This data-driven approach allows researchers to pinpoint specific compounds that may serve as biomarkers for a particular plant variety or quality attribute. The combination of advanced analytical instrumentation and sophisticated chemometric analysis thus provides a powerful lens through which the subtle yet significant role of compounds like this compound in complex natural systems can be elucidated.

Ecological and Biological Roles of Hex 3 Enyl Hexadecanoate

Role as a Constituent of Plant Volatile Organic Compounds

Hex-3-enyl hexadecanoate (B85987) belongs to the broad class of compounds known as Volatile Organic Compounds (VOCs), which plants release into the atmosphere. While many esters of (Z)-3-hexenol, often called Green Leaf Volatiles (GLVs), are well-documented components of plant emissions, the specific presence of hex-3-enyl hexadecanoate is not widely reported. GLVs are C6 compounds, including aldehydes, alcohols, and their esters, that are responsible for the characteristic smell of freshly cut grass. nih.govwikipedia.org They are produced via the oxylipin pathway from fatty acids and are emitted rapidly in response to tissue damage. nih.govnih.gov

Studies on various plants have identified numerous related hexenyl esters. For instance, research on Tulbaghia violacea identified (Z)-3-Hexenyl acetate (B1210297) and (Z)-3-Hexenyl-α-methylbutyrate as key VOCs emitted by the plant. nih.govmdpi.com The emission of these compounds can be continuous or induced by wounding. nih.govmdpi.com While these findings highlight the role of hexenyl esters in plant volatile profiles, they underscore the need for more targeted research to confirm the prevalence and function of this compound specifically.

Table 1: Examples of Related Hexenyl Esters Identified as Plant Volatile Organic Compounds

Compound NamePlant SpeciesReference
(Z)-3-Hexenyl acetateTulbaghia violacea, Arabidopsis nih.govmdpi.comnih.gov
(Z)-3-Hexenyl-α-methylbutyrateTulbaghia violacea nih.gov
(Z)-Butanoic acid, 3-hexenyl esterTulbaghia violacea nih.gov

Involvement in Plant-Environment Interactions

The family of compounds to which the hexenyl moiety of this compound belongs—Green Leaf Volatiles (GLVs)—plays a crucial role in plant defense. wikipedia.orgmdpi.com When a plant is damaged by herbivores, it rapidly releases a blend of VOCs, with GLVs being among the first to be emitted. pnas.orgnih.gov These volatiles act as signals that can induce or "prime" defense responses in other parts of the same plant or in neighboring plants. nih.govnih.gov Priming prepares the plant to respond more quickly and strongly to subsequent attacks. nih.gov

Furthermore, GLVs are key mediators of indirect defense. They can act as airborne cues that attract natural enemies of the attacking herbivores, such as parasitic wasps. wikipedia.orgpnas.org For example, (Z)-3-hexenyl acetate has been shown to be a GLV capable of stimulating plant defenses and attracting herbivores' natural enemies. nih.govmdpi.com Although the specific role of this compound in these processes has not been directly studied, its structural relationship to well-known defense signaling molecules suggests a potential for similar functions.

For example, an ethanolic extract of Salsola kali, in which n-hexadecanoic acid was the most abundant compound (28.1%), showed good inhibition against the fungus Rhizoctonia solani and strong antibacterial activity against Pectobacterium species. nih.gov Similarly, an extract of Haloxylon salicornicum, which contained 53.7% n-hexadecanoic acid, effectively suppressed the growth of R. solani and inhibited several pathogenic bacteria. d-nb.info N-hexadecanoic acid and its esters are known to exhibit broad-spectrum antimicrobial activity against both plant and human pathogens. sarpublication.com These findings suggest that the hexadecanoate portion of the molecule could contribute antimicrobial properties to the compound.

Table 2: Antimicrobial Activity of Plant Extracts Containing n-Hexadecanoic Acid

Plant SpeciesPathogen(s) Inhibitedn-Hexadecanoic Acid ContentReference
Salsola kaliRhizoctonia solani, Pectobacterium carotovorum, Pectobacterium atrosepticum28.1% of extract nih.gov
Haloxylon salicornicumRhizoctonia solani, Fusarium oxysporum, Pectobacterium spp.53.7% of extract d-nb.info
Canthium parviflorumCandida albicans, Staphylococcus aureus, Bacillus subtilisIsolated from extract
Brassica juncea L. (decay pathogens)Xanthomonas campestris, Fusarium oxysporumActive compound in extract distantreader.org

Based on available scientific literature, there is currently no specific information documenting a role for this compound in plant allelopathy, which is the chemical inhibition of one plant by another.

Significance in Insect Chemical Communication

Many insect pheromones are derived from fatty acids, and their chemical structures often include aldehydes, alcohols, and acetate esters. nih.govresearchgate.netwikipedia.org The sex pheromones of many female lepidopteran species (moths and butterflies) are C10-C18 fatty acid derivatives, a class that would include esters of hexadecanoic acid. wikipedia.orgnih.gov These compounds are biosynthesized through pathways involving desaturation and reduction of fatty acids, followed by modification by enzymes like acetyltransferases to form esters. nih.govfrontiersin.org This established role of fatty acid esters in insect communication suggests that a compound like this compound could potentially function as a pheromone component for some species.

Separately, the hexenyl portion of the molecule relates it to GLVs, which can act as kairomones. Kairomones are chemical signals that are emitted by one species and benefit a different species that receives the signal. Herbivorous insects often use the specific blend of GLVs released by a plant to locate a suitable host for feeding. nih.gov Therefore, related hexenyl esters could play a role in attracting insects to a plant.

Biochemical Functions in Model Organisms (e.g., Saccharomyces cerevisiae metabolism)

The biochemical functions of this compound have not been directly studied in the model organism Saccharomyces cerevisiae (baker's yeast). However, the metabolism of its constituent fatty acid, hexadecanoic acid, is well-understood. S. cerevisiae is a widely used organism for studying and engineering fatty acid metabolism. nih.gov The yeast can activate and degrade fatty acids through the β-oxidation pathway, which primarily occurs in peroxisomes. frontiersin.org

Recent research has also shown that hexadecanoic acid can play a role in cellular stress responses in yeast. In a co-culture of S. cerevisiae and E. coli, the production of hexadecanoic acid was found to promote the oxidative stress tolerance of the yeast cells. researchgate.net This suggests that the hexadecanoate moiety, if released from the ester within the cell, could have physiological functions related to stress management. Furthermore, S. cerevisiae is engineered to produce various fatty acids and their derivatives, and its native pathways are capable of producing C16 fatty acids like hexadecanoic acid, which serve as precursors for these products. frontiersin.orgillinois.edunih.gov

Future Research Trajectories and Methodological Innovations for Hex 3 Enyl Hexadecanoate

Exploration of Undiscovered Natural Sources and Isomeric Forms

Future research will likely focus on identifying natural sources of hex-3-enyl hexadecanoate (B85987). The alcohol precursor, (Z)-3-hexen-1-ol, also known as leaf alcohol, is a well-documented green leaf volatile (GLV) produced by a vast array of plants, often in response to mechanical damage or herbivory. wikipedia.org The acid component, hexadecanoic acid (palmitic acid), is the most common saturated fatty acid in plants and animals. wikipedia.org The biosynthesis of very-long-chain fatty acids (VLCFAs) in plants is a complex process occurring in the endoplasmic reticulum, involving multiple elongase enzyme complexes that extend C16 and C18 fatty acid chains. nih.govnih.govmdpi.com Given the widespread presence of its precursors, it is plausible that hex-3-enyl hexadecanoate is produced as a minor component in the essential oils or cuticular waxes of many plant species, awaiting discovery.

Future investigations should employ advanced analytical techniques to screen a wide diversity of plant species, particularly those known to produce large quantities of GLVs or have unique lipid profiles. Research should also focus on the isomeric forms of the compound. This compound can exist as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans). thegoodscentscompany.com Since (Z)-3-hexen-1-ol is the more common natural isomer of the alcohol, it is probable that (Z)-hex-3-enyl hexadecanoate is the more prevalent form in nature. However, the potential for enzymatic isomerization or the existence of specific synthases for the (E)-isomer cannot be discounted and warrants investigation.

Table 1: Potential Isomeric Forms of this compound

Common Name IUPAC Name Isomer Type Natural Precursor Abundance
cis-3-Hexenyl Palmitate (Z)-hex-3-enyl hexadecanoate Cis (Z) High (from (Z)-3-hexen-1-ol)

Development of Novel and Sustainable Synthetic Pathways

The synthesis of esters like this compound traditionally involves Fischer esterification, which can require harsh conditions. Future research is steering towards more sustainable and "green" synthetic methodologies. A key area of development is the use of enzymatic and biocatalytic processes. Lipases can be used to catalyze the esterification of hex-3-en-1-ol with palmitic acid under mild conditions, offering high selectivity and reducing energy consumption and waste.

Another promising avenue is the use of solid acid catalysts, such as ion-exchange resins like Dowex H+. acs.orgnih.gov These catalysts are reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification. acs.orgnih.gov Research into optimizing these green methods for the specific synthesis of this compound could lead to efficient, environmentally benign production processes. rsc.orgresearchgate.net The hydrodeoxygenation (HDO) of palmitic acid over novel catalysts, such as those based on metal-organic frameworks (MOFs), also presents a forward-looking approach to producing the fatty acid precursor or related compounds under controlled conditions. rsc.orgresearchgate.net

Advancements in Ultra-Trace Detection and In Situ Characterization Techniques

Detecting and quantifying trace amounts of semi-volatile compounds like this compound within complex biological matrices is a significant challenge. Future research will rely on advancements in analytical instrumentation. High-temperature gas chromatography coupled with mass spectrometry (GC-MS) is a foundational technique for analyzing long-chain esters. researchgate.netnih.govnih.gov However, for in situ and real-time analysis, more advanced methods are necessary.

Dynamic headspace sampling , where volatiles are actively trapped from the air surrounding a plant, followed by thermal desorption and analysis via comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (TD-GC×GC-TOFMS), offers superior separation and sensitivity for complex volatile blends. mdpi.comfrontiersin.org This technique would be invaluable for detecting emissions of this compound from living plants without causing damage. Another cutting-edge technique is Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) , which allows for real-time, direct analysis of volatile compounds in the gas phase without prior separation, offering a high-throughput method for screening plant headspace or monitoring changes in emissions over time. chromatographyonline.com These technologies will be crucial for discovering the compound in nature and understanding its emission dynamics.

Elucidation of Molecular Mechanisms in Ecological Interactions

The ecological role of this compound is currently unknown, but its structure suggests potential involvement in chemical communication. Many fatty acid derivatives, including esters, play critical roles in plant-insect interactions, acting as attractants, deterrents, or antifeedants. researchgate.net For instance, fatty acid-amino acid conjugates from herbivores can act as elicitors, triggering plants to release volatile organic compounds (VOCs) that attract natural enemies of the herbivores. nih.gov

Future research should investigate the potential of this compound to mediate such interactions. Electrophysiological techniques, such as electroantennography (EAG) , could be used to test the olfactory response of various insects to this compound. Behavioral assays could then determine if the compound attracts or repels specific insects, such as pollinators, herbivores, or parasitoids. Given that its precursor, (Z)-3-hexen-1-ol, is a known attractant for many predatory insects, it is plausible that the esterified form could have a similar or modified signaling function. wikipedia.org The role of fatty acids in insect physiology and resistance to environmental stress is another area where long-chain esters could play a yet-undiscovered role. nih.gov

Computational Chemistry and Modeling for Structure-Activity Relationship Studies

Computational methods offer a powerful, predictive approach to understanding how molecules like this compound might interact with biological targets, such as insect olfactory receptors (ORs). herts.ac.ukherts.ac.uk The three-dimensional structures of ORs, which are G protein-coupled receptors (GPCRs), can be predicted using homology modeling , based on the known structures of related proteins. nih.govresearchgate.net

Once a model of a relevant insect OR is generated, molecular docking simulations can be performed to predict the binding mode and affinity of this compound and its isomers within the receptor's binding pocket. nih.govnih.gov These in silico studies can generate hypotheses about which structural features of the molecule are critical for binding and receptor activation. By comparing the docking scores and binding poses of (Z)- and (E)-isomers, or by modeling related esters with varying chain lengths, researchers can perform structure-activity relationship (SAR) studies. This computational screening can efficiently guide which specific compounds should be synthesized and tested in functional assays, streamlining the discovery of biologically active molecules and elucidating the principles of fatty acid chemoreception. nih.govnih.gov

Table 2: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₂₂H₄₂O₂
(Z)-3-Hexen-1-ol (Leaf Alcohol) C₆H₁₂O
Hexadecanoic Acid (Palmitic Acid) C₁₆H₃₂O₂
(Z)-hex-3-enyl hexadecanoate C₂₂H₄₂O₂
(E)-hex-3-enyl hexadecanoate C₂₂H₄₂O₂
Dihexyl ether C₁₂H₂₆O
Propanoic acid C₃H₆O₂
Methanol CH₄O
Lauric acid C₁₂H₂₄O₂

Q & A

Basic: What are the optimal conditions for synthesizing hex-3-enyl hexadecanoate with high yield?

Methodological Answer:
Synthesis optimization typically involves esterification between hex-3-en-1-ol and hexadecanoic acid. Catalysts like sulfuric acid or lipases can enhance reaction efficiency. For example, transesterification under inert atmospheres (e.g., nitrogen) at 60–80°C for 6–12 hours improves yields. Purification via vacuum distillation or column chromatography (using silica gel and hexane:ethyl acetate gradients) ensures product purity. Monitoring reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC) is critical .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For purity assessment and structural confirmation using retention indices and fragmentation patterns (e.g., NIST databases) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish stereoisomers and confirm ester linkage via chemical shifts (e.g., δ 4.0–4.2 ppm for the –CH₂–O–CO– group) .
  • Infrared Spectroscopy (IR): Identifies carbonyl (C=O) stretches at ~1740 cm⁻¹ and unsaturated C–H bonds at 3000–3100 cm⁻¹ .

Advanced: How can researchers resolve discrepancies in the reported bioactivity of this compound across studies?

Methodological Answer:
Contradictions may arise from differences in sample purity, biological models, or analytical methods. Strategies include:

  • Standardized Purification: Use preparative GC or HPLC to isolate >99% pure compound, minimizing impurities that skew bioactivity .
  • Comparative Assays: Conduct parallel in vitro (e.g., enzyme inhibition) and in vivo (e.g., insect/pheromone response) studies to assess context-dependent effects .
  • Meta-Analysis: Cross-reference EFSA regulatory data (e.g., CAS 233666-03-0) with independent toxicity studies to validate safety profiles .

Advanced: What experimental design considerations are critical when studying the environmental fate of this compound?

Methodological Answer:
Focus on:

  • Stability Testing: Evaluate hydrolysis rates under varying pH and temperature conditions using GC-MS to track degradation products .
  • Ecotoxicology Models: Use OECD guidelines for aquatic toxicity assays (e.g., Daphnia magna mortality) and soil adsorption studies (e.g., Freundlich isotherms) .
  • Isotopic Tracing: Incorporate ¹³C-labeled hexadecanoate to monitor biodegradation pathways in simulated ecosystems .

Basic: What are the best practices for storing this compound to ensure stability?

Methodological Answer:
Store at +20°C in airtight, amber glass containers under nitrogen to prevent oxidation. Avoid exposure to moisture, light, or reactive metals. Periodic purity checks via GC-MS are recommended to detect degradation (e.g., free fatty acid formation) .

Advanced: How can isotopic labeling be utilized to trace the metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Synthesis of Labeled Analogs: Introduce ¹³C or deuterium at the ester carbonyl or alkene position via modified esterification protocols .
  • Metabolic Profiling: Use LC-MS/MS or radioisotope tracing in cell cultures or model organisms (e.g., Drosophila) to identify metabolites like hexadecanoic acid or hex-3-en-1-ol .

Basic: How does the stereochemistry of this compound influence its chemical properties?

Methodological Answer:
The (Z)-isomer exhibits distinct physicochemical properties compared to the (E)-isomer, such as lower melting points and higher volatility due to steric effects. Stereochemistry can be confirmed via NOESY NMR (nuclear Overhauser effects) or chiral GC columns .

Advanced: What strategies can mitigate matrix interference effects when quantifying this compound in complex mixtures?

Methodological Answer:

  • Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from lipids or proteins .
  • GC Method Optimization: Employ polar capillary columns (e.g., DB-WAX) and tandem MS to differentiate co-eluting analytes .
  • Internal Standards: Spike with deuterated analogs (e.g., d₃-hex-3-enyl hexadecanoate) for precise quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.